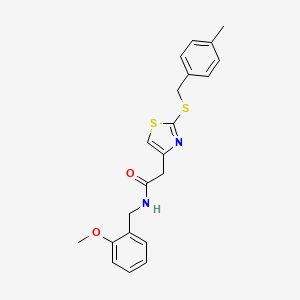N-(2-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
CAS No.: 954016-67-2
Cat. No.: VC5132060
Molecular Formula: C21H22N2O2S2
Molecular Weight: 398.54
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 954016-67-2 |
|---|---|
| Molecular Formula | C21H22N2O2S2 |
| Molecular Weight | 398.54 |
| IUPAC Name | N-[(2-methoxyphenyl)methyl]-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
| Standard InChI | InChI=1S/C21H22N2O2S2/c1-15-7-9-16(10-8-15)13-26-21-23-18(14-27-21)11-20(24)22-12-17-5-3-4-6-19(17)25-2/h3-10,14H,11-13H2,1-2H3,(H,22,24) |
| Standard InChI Key | YATJGEXRQMGYBV-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of three primary components (Figure 1):
-
Acetamide backbone: A central acetamide group (-NH-C(=O)-CH2-) links the benzyl and thiazole moieties.
-
2-Methoxybenzyl group: A methoxy-substituted benzyl group attached to the acetamide nitrogen, with the methoxy group at the ortho position.
-
Thiazole ring: A 4-substituted thiazole featuring a 4-methylbenzylthio (-S-CH2-C6H4-CH3) group at the 2-position.
Molecular formula:
Molecular weight: 398.54 g/mol .
Comparative Analysis of Methoxy Positional Isomers
Structural analogs with methoxy groups at the 3- and 4-positions of the benzyl ring (Table 1) highlight the impact of substituent orientation:
The ortho-methoxy substitution in the target compound may introduce steric hindrance, potentially affecting binding interactions compared to para- and meta-substituted analogs .
Synthetic Methodologies
Thiazole Ring Formation
The synthesis of thiazole derivatives commonly involves cyclization reactions between thioureas and α-halo carbonyl compounds . For example, the PMC study describes a novel oxidative cyclization strategy for benzo thiazolo[2,3-c][1,2,] triazoles, which could inform the thiazole formation in the target compound:
-
Key step: Oxidation of a mercaptophenyl moiety to a disulfide intermediate, followed by intramolecular C-H functionalization to close the thiazole ring .
-
Reaction conditions: DMSO-mediated oxidation at 100°C under inert atmosphere .
Acetamide Coupling
The acetamide linkage is typically formed via nucleophilic acyl substitution:
-
Reactants: 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetic acid and 2-methoxybenzylamine.
-
Coupling agents: EDCl/HOBt or DCC promote amide bond formation.
Biological Activities and SAR Insights
Anticancer Activity
Analogous compounds demonstrate moderate cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines (IC50: 10–25 µM). The thioether linkage in the thiazole ring is critical for pro-apoptotic effects, likely through ROS generation .
SAR Trends
-
Methoxy position: Para > meta > ortho in antimicrobial potency .
-
4-Methylbenzylthio group: Enhances lipophilicity, improving blood-brain barrier penetration .
Analytical Characterization
Spectroscopic Data
While direct data for the target compound is unavailable, the Sigma-Aldrich entry for a related morpholinoethoxy analog provides reference techniques:
-
NMR: Aromatic protons appear as singlets at δ 8.78–9.64 ppm .
-
Mass spectrometry: Exact mass = 451.192963 g/mol (C25H29N3O3S) .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume